Diuvaretin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diuvaretin: Chemical & Biological Profile

The table below consolidates the core chemical, physical, and biological data for Diuvaretin, as identified from current literature. [1]

| Property Category | Details |

|---|---|

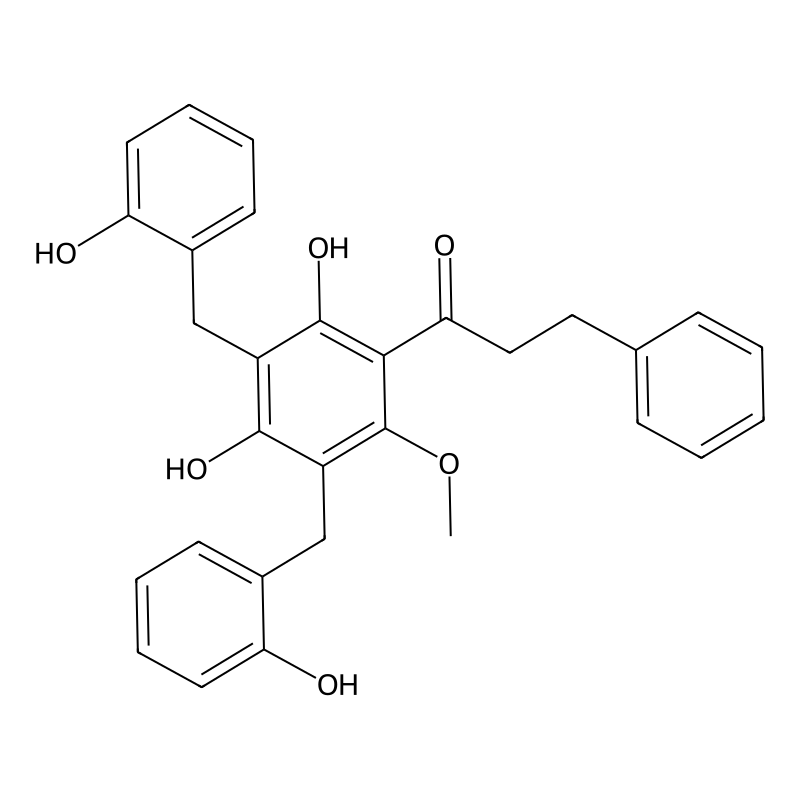

| IUPAC Name | 1-[2,4-dihydroxy-3,5-bis[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenylpropan-1-one [1] |

| Molecular Formula | C₃₀H₂₈O₆ [1] |

| Molecular Weight | 484.54 g/mol [1] |

| Purity & Assay | ≥90% (LC/MS-ELSD) [1] |

| Physical Form | Solid [1] |

| Solubility | Slightly soluble in water [1] |

| Biological Source | Dipteryx odorata, Uvaria acuminata, Uvaria chamae [1] |

| Key Biological Activities | • Antineoplastic (Cytotoxic to HL-60 cells) • Anti-inflammatory (Inhibits NF-κB activation) • Anti-angiogenic • Antimalarial • Antioxidant [1] | | Primary Research Applications | Metabolomics; natural products research; compound screening libraries; phytochemical and pharmaceutical research. [1] |

Related Experimental Context from Uvaria chamae

While a specific isolation protocol for this compound was not found, a relevant study on isolating antimicrobial chalcones and dihydrochalcones (the structural class of this compound) from Uvaria chamae roots provides a useful experimental framework. [2] The workflow below outlines the general process.

General workflow for isolating dihydrochalcones from plant material [2]

Key methodological details from this study include: [2]

- Extraction: Dried root powder was extracted with ethanol using standard protocols, followed by filtration and lyophilization.

- Separation & Identification: The crude extract was fractionated using UHPLC-UV. Bioactive fractions were analyzed with UHPLC coupled to an ion mobility high-resolution quadrupole-time-of-flight (IMS QTOF) mass spectrometer for definitive structural identification.

Research Insights and Pathways

- Biosynthesis Context: Although the specific pathway for this compound is not detailed, dihydrochalcones are polyketides. [3] Their biosynthesis in plants typically involves a multi-enzyme process where genes coding for these enzymes are often clustered together. [3]

- Structure-Activity Relationship (SAR): The hydrophobicity of a compound (often indicated by its log P value) is a critical factor influencing its biological activity and ability to cross cell membranes. [4] While the log P for this compound is not provided, this is a key parameter to consider in your drug development analysis.

References

- 1. , 61463-04-5, High-Purity, SMB01024, Sigma-Aldrich this compound [sigmaaldrich.com]

- 2. Antibacterial Activity of Chalcone and Dihydrochalcone Compounds... [pmc.ncbi.nlm.nih.gov]

- 3. sciencedirect.com/topics/immunology-and-microbiology/ biosynthesis [sciencedirect.com]

- 4. sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology... [sciencedirect.com]

A Framework for the Structural Characterization of Diuvaretin

Given the lack of direct data, the characterization of a new compound like Diuvaretin would typically follow a multi-technique approach. The workflow below outlines this process, from initial separation to final structural confirmation.

Workflow for compound characterization using hyphenated techniques.

Detailed Experimental Protocols

Here are the detailed methodologies you would employ for each stage of analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

The primary goal of HPLC in this context is to separate this compound from other components in the sample and obtain initial quantitative data [1] [2].

Objective: To develop a stability-indicating HPLC method for the separation, detection, and quantification of this compound and its potential degradation products [1].

Key Parameters and Method Optimization Steps:

| Parameter | Initial Recommendation | Purpose & Optimization Guidance |

|---|---|---|

| Chromatography Mode | Reversed-Phase (RP) | Suitable for most semi-polar to non-polar molecules [2]. |

| Column | C18 (150 mm x 4.6 mm, 5 µm) | Standard column offering a balance of efficiency and analysis time [2]. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Acetonitrile offers low viscosity. Acid modifier improves peak shape for ionizable compounds [2]. |

| Elution Mode | Gradient (e.g., 5% to 95% organic in 20 min) | Essential for separating complex mixtures; starts low and increases organic modifier [2]. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm column [2]. |

| Detection (PDA/UV) | λmax of this compound (e.g., 210-360 nm) | Use a Diode Array Detector (DAD) to identify the compound's λmax for greatest sensitivity [3]. |

| Detection (MS) | Electrospray Ionization (ESI+ or ESI-) | Provides molecular weight and fragmentation pattern [4] [3]. |

| Column Temperature | 30-40 °C | Improves reproducibility and efficiency [2]. |

| Injection Volume | 10-20 µL | Depends on sample concentration and detector sensitivity [2]. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is used for definitive structural elucidation, including stereochemistry and functional group identification [1] [5].

Objective: To unambiguously determine the molecular structure, including relative stereochemistry, of this compound and to confirm the identity of any isolated degradation products [1].

Sample Preparation:

- Solvent: Use a deuterated solvent (e.g., CDCl3, DMSO-d6, or CD3OD) in which this compound is soluble. The choice of solvent can depend on the need to observe exchangeable protons (e.g., OH, NH) [4].

- Concentration: 5-20 mg in 0.6 mL of solvent is a typical range for 1D and 2D experiments on a modern NMR spectrometer [4].

Data Acquisition Experiments and Their Role:

| Experiment | Key Information Provided | Practical Parameters |

|---|---|---|

| ¹H NMR | Chemical shift (δ, ppm), integration (number of protons), multiplicity, and coupling constants (J). Identifies functional groups and proton environment [6] [5]. | Number of scans (NS): 16-128. Spectral width: 0-12 ppm. |

| ¹³C NMR (DEPT) | Number and types of carbon atoms (CH3, CH2, CH, C). The DEPT experiment distinguishes carbon types [1] [5]. | NS: 1000+. Spectral width: 0-220 ppm. |

| COSY | Through-bond proton-proton correlations, showing which protons are coupled to each other (typically 2-3 bonds apart) [1] [5]. | |

| HSQC | Direct one-bond correlations between protons and their attached carbon atoms [1] [5]. | |

| HMBC | Long-range correlations between protons and carbons (typically 2-3 bonds away). Crucial for connecting structural fragments across heteroatoms or quaternary carbons [1] [5]. |

Integration of HPLC and NMR (Hyphenation)

For a complete analysis, HPLC can be directly coupled to NMR (LC-NMR), though this presents technical challenges [4].

- Online LC-NMR: The HPLC effluent flows directly into the NMR flow cell for real-time analysis. This is best for major components (>10 µg) due to NMR's inherent low sensitivity [4].

- LC-MS-SPE-NMR: A more powerful approach. LC peaks are captured onto solid-phase extraction (SPE) cartridges. The trapped analyte is then eluted with a deuterated solvent directly into an NMR tube, preconcentrating the sample and allowing the use of deuterated solvents economically. This is the method of choice for microgram-level quantities [4].

How to Proceed in Your Research

Since the specific data for this compound is not publicly available, you may need to generate it. Here are some suggestions:

- Consult Patent Literature: Pharmaceutical patents often contain detailed spectroscopic data. Search major patent offices using "this compound" as a keyword.

- Review Related Compounds: Look for NMR and HPLC data of structurally similar flavonoids or related natural products. The chemical shifts and fragmentation patterns can be highly informative.

- Perform In-House Analysis: If you have a sample of this compound, apply the protocols outlined above using your institution's analytical facilities.

References

- 1. Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC-TOF/MS, LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 3. Scientia Ricerca Open Access | Scientific Publications | International... [scientiaricerca.com]

- 4. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Principles, Interpreting an... | Technology Networks NMR Spectroscopy [technologynetworks.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

Understanding Chalcones: A Foundational Overview

Chalcones are a class of natural products belonging to the flavonoid family. They are characterized by their 1,3-diphenyl-2-propen-1-one structure, which consists of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system [1] [2]. This core structure serves as a precursor for many flavonoids [3].

- Chemical Structure & Nomenclature: The general chemical structure of chalcones is a benzylideneacetophenone scaffold. They are also known as benzyl acetophenone or chalconoids [4] [1]. The α,β-unsaturated ketone group is key to their chemical reactivity and biological activity.

- Natural Occurrence: Chalcones are widely distributed in plants, including edible parts. Significant sources include apples, tomatoes, licorice (source of Licochalcones), and various plants from the Glycyrrhiza, Piper, Angelica, and Ruscus genera [1] [2].

- Bioactivities and Research Significance: Preclinical research has attributed a wide range of pharmacological activities to chalcones and their synthetic derivatives. The table below summarizes the key bioactivities supported by the search results [1].

| Bioactivity | Key Findings & Mechanisms |

|---|---|

| Antimicrobial | Active against resistant bacteria (e.g., MRSA, VRE); mechanisms include disruption of microbial invasion and biofilm formation [5] [1]. |

| Anticancer | Induces apoptosis, blocks cell cycle phases (G2/M), disrupts mitochondrial membrane potential, and inhibits proteasome-associated deubiquitinases [4] [1]. |

| Antidiabetic | Acts as α-glucosidase and α-amylase inhibitors, with some compounds showing higher efficacy than the standard drug acarbose [1]. |

| Anti-inflammatory | Modulates various signaling molecules and cascades involved in the inflammatory response [1]. |

| Antioxidant | Helps neutralize reactive oxygen species (ROS), contributing to chemopreventive properties [1]. |

| Antiparasitic | Shows activity against parasites such as Plasmodium spp. (malaria) and Leishmania [3] [1]. |

Experimental Protocols in Chalcone Research

While specific protocols for Diuvaretin are unavailable, the following standard methodologies are commonly used to evaluate chalcone bioactivity, as illustrated in a study on Uvaria chamae root extracts [5].

- Antimicrobial Susceptibility Testing:

- Method: Agar well diffusion method using Mueller-Hinton agar plates.

- Procedure: Plant extracts are dissolved, sterilized, and placed in wells. Activity is determined by measuring the zone of inhibition (diameter in mm) after incubation and comparing it to standard antibiotics [5].

- Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):

- Method: Broth microdilution assay in multi-well plates.

- Procedure: A two-fold serial dilution of the extract is prepared. Bacterial suspension is added to each well, followed by incubation. MIC is the lowest concentration with no visible growth, often assessed using a redox indicator. MBC is determined by sub-culturing from clear wells onto fresh agar plates [5].

- Identification of Active Compounds:

- Technique: Ion mobility mass spectrometry (IMS) and Ultrahigh Performance Liquid Chromatography (UHPLC).

- Workflow: Active fractions from chromatography are analyzed via IMS and high-resolution mass spectrometry to determine structural features like mass-to-charge ratio and collision cross-section, enabling compound identification [5].

The diagram below outlines a generalized workflow for the isolation and identification of bioactive chalcones from plant material.

General workflow for isolating and identifying bioactive chalcones from plants [5].

Suggestions for Further Research on this compound

Given the lack of specific information, you may need to employ alternative strategies to find data on this compound.

- Verify the Compound Name: Double-check the spelling and nomenclature. "this compound" might be a synonym, a trade name, or a code for a specific chalcone derivative.

- Explore Specialized Databases: Search in chemical and pharmaceutical databases like SciFinder, Reaxys, or PubChem using the compound's precise chemical name, SMILES notation, or InChIKey if known.

- Broaden Your Search Scope: Look for information on the natural source of this compound (e.g., the plant it is isolated from). Research on that plant species may lead you to studies mentioning the compound.

References

- 1. Pharmacological Properties of Chalcones : A Review of Preclinical... [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological Properties of Chalcones : A Review of... [frontiersin.org]

- 3. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 4. sciencedirect.com/topics/medicine-and-dentistry/ chalcone [sciencedirect.com]

- 5. Antibacterial Activity of Chalcone and Dihydrochalcone Compounds... [pmc.ncbi.nlm.nih.gov]

In Vitro Antiplasmodial Assay: A Standard Protocol

The core of an in vitro antiplasmodial assay involves culturing the malaria parasite, Plasmodium falciparum, with the test compound and measuring the inhibition of parasite growth [1].

Workflow of a Standard In Vitro Antiplasmodial Assay

The diagram below outlines the key stages of the protocol.

Detailed Protocol Steps

Parasate Culture Preparation

- Parasite Strain: Use continuous cultures of Plasmodium falciparum. Common strains include the chloroquine-sensitive 3D7 and D10, or chloroquine-resistant strains like Dd2 and W2 [1] [2]. The choice depends on whether you are screening for novel activity or resistance-breaking potential.

- Culture Conditions: Maintain parasites in human erythrocytes (e.g., type O+ or A+) at a hematocrit of 1-5% in complete RPMI 1640 culture medium, supplemented with human serum or Albumax II. Incubate at 37°C in a gaseous environment of 5% CO₂, 5% O₂, and 90% N₂ [2].

Compound Preparation

- Prepare a stock solution of Diuvaretin in a suitable solvent like DMSO. Ensure the final concentration of solvent in the assay does not exceed 0.1% (v/v), as higher concentrations can be toxic to the parasites [1].

- Perform serial dilutions of the stock in complete culture medium to create a range of concentrations for dose-response analysis. A typical assay might use 8-12 two-fold serial dilutions.

Assay Incubation

- In 96-well microtiter plates, mix asynchronous parasite cultures (synchronized preferably at the ring stage) at a starting parasitemia of 0.5-1.5% with the serial dilutions of this compound [1] [2].

- Include necessary controls:

- Negative Control: Infected erythrocytes with culture medium and solvent.

- Positive Control: Infected erythrocytes with a known antimalarial (e.g., Chloroquine, Artesunate).

- Blank: Uninfected erythrocytes.

- Incubate the plates for 72 hours under the same conditions as the parasite culture.

Detection and Analysis

- After incubation, measure parasite growth inhibition. The SYBR Green I fluorescence-based method is now widely used.

- SYBR Green I Protocol: Lyse the erythrocytes and release parasite DNA. Add the SYBR Green I dye, which fluoresces upon binding to double-stranded DNA. The fluorescence intensity is directly proportional to the parasite biomass [2].

- Measure fluorescence using a microplate fluorometer with excitation at ~485 nm and emission at ~530 nm.

IC₅₀ Determination

- The IC₅₀ (half-maximal Inhibitory Concentration) is calculated from the dose-response curve.

- Plot the compound concentration against the percentage of parasite growth inhibition (calculated relative to the positive and negative controls).

- Use non-linear regression analysis (e.g., sigmoidal dose-response curve fitting) in software like GraphPad Prism to determine the IC₅₀ value.

Activity Benchmarks and Data Interpretation

To contextualize your findings for this compound, you can compare its IC₅₀ value against established activity benchmarks and reference drugs, as summarized in the table below.

| Compound / Extract | IC₅₀ Value | Assay Details / Strain | Activity Classification & Context |

|---|---|---|---|

| Chloroquine [2] | 6.92 nM | P. falciparum 3D7 (CQ-sensitive) | Reference standard for high potency |

| Artesunate [2] | 0.75 nM | P. falciparum 3D7 (CQ-sensitive) | Reference standard for high potency |

| Jussiaea linifolia (Ethyl Acetate Fraction) [3] | 0.785 μg/mL | P. falciparum NF54 (CQ-sensitive) | Highly active plant extract |

| Uzara plant extract [1] | 6 μg/mL | P. falciparum D10 (CQ-sensitive) | Promising activity |

| Inactive/Weak Extracts [1] [2] | > 50 μg/mL | Various P. falciparum strains | Threshold for non-specific cytotoxicity |

Key Considerations for a Reliable Assay

- Cytotoxicity Assessment: Always test the compound against mammalian cell lines (e.g., L6 myoblasts, HEK293) to determine selectivity index (SI = IC₅₀ mammalian cells / IC₅₀ parasite). A high SI indicates the antiplasmodial activity is not due to general cytotoxicity [3].

- Solvent Controls: Rigorously control for solvent concentration, as DMSO can affect parasite viability at high levels [1].

- Strain Selection: Including both drug-sensitive and drug-resistant parasite strains in the initial screen can provide valuable information on the compound's potential to overcome existing resistance mechanisms.

References

Analytical Method Validation Protocol: A Framework for Small Molecules

This protocol outlines the experimental design for validating a stability-indicating analytical method, suitable for an Active Pharmaceutical Ingredient (API) like Diuvaretin. The parameters to be validated are selected based on the ICH Q2(R1) guideline [1].

The table below summarizes the key validation parameters and their acceptance criteria for an assay method (e.g., by HPLC).

Table 1: Summary of Validation Parameters and Acceptance Criteria for an Assay Method

| Validation Parameter | Experimental Design | Acceptance Criteria |

|---|---|---|

| Specificity | Inject diluent (blank), standard, and sample. For drug products, include placebo. Perform forced degradation (stress) studies [2] [3]. | No interference from blank or placebo. Peak purity of analyte should pass [2]. Degradation products should be resolved from the main peak [3]. |

| Accuracy | Prepare samples in triplicate at 80%, 100%, and 120% of the target concentration. Analyze against a reference standard [2] [1]. | Mean recovery should be between 98.0% and 102.0% [2]. |

| Precision | ||

| ∙ Repeatability | Analyze six separate sample preparations from a homogeneous lot [2] [1]. | RSD of the % assay results should be NMT 2.0% [2]. |

| ∙ Intermediate Precision | Perform the repeatability exercise on a different day, by a different analyst, or on a different instrument [2] [1]. | Overall RSD from both precision studies should be NMT 2.0% [2]. |

| Linearity | Prepare standard solutions at a minimum of 5 concentration levels, from 50% to 150% of the test concentration [4] [2]. | Correlation coefficient (r) should be ≥ 0.999 [2]. The y-intercept should be within ± 3% of the target concentration response [2]. |

| Range | Established from the linearity study. | The range is demonstrated to have suitable precision, accuracy, and linearity. Typically spans from 80% to 120% of the test concentration for an assay [1]. |

| Robustness | Deliberately vary method parameters (e.g., mobile phase pH (±0.2), flow rate (±10%), column temperature, column lot) [3]. | System suitability parameters (e.g., retention time, resolution, tailing factor) should be met in all variations [3]. |

The following workflow diagrams illustrate the overarching process of method validation and the specific sequence for establishing key parameters.

Method Validation Workflow

Validation Parameter Sequence

Detailed Experimental Protocols

1. Specificity via Forced Degradation Studies

- Objective: To demonstrate that the method can unequivocally quantify the analyte (this compound) in the presence of potential degradation products and excipients [3].

- Procedure:

- Acid/Base Degradation: Treat the sample with 0.1N HCl or 0.1N NaOH at room temperature for a duration sufficient to cause approximately 5-20% degradation [3].

- Oxidative Degradation: Treat the sample with 3% hydrogen peroxide for a similar duration.

- Thermal Degradation: Expose the solid sample to dry heat (e.g., 60°C for 2 weeks).

- Photolytic Degradation: Expose the sample to UV and visible light as per ICH Q1B options.

- After treatment, neutralize, dilute, and analyze all stressed samples. Compare chromatograms with an unstressed control.

2. Accuracy (% Recovery)

- Objective: To establish the closeness of agreement between the measured value and the true value [2].

- Procedure (for Drug Product):

- Weigh placebo equivalent to one unit of the product into nine separate volumetric flasks.

- Spike with this compound API at three levels: 80%, 100%, and 120% of the target test concentration, in triplicate for each level (total 9 samples) [2].

- Process and analyze these samples against a reference standard of known purity.

- Calculate the percentage recovery for each sample and the RSD for each level and overall.

3. Precision

- Objective: To demonstrate the degree of scatter in a series of measurements from multiple samplings of the same homogeneous sample [1].

- Procedure:

- Repeatability: Prepare six independent sample preparations from a single, homogeneous batch of the this compound drug product. Analyze them as per the method. The % RSD of the six assay results should not be more than 2.0% [2].

- Intermediate Precision: On a different day, using a different HPLC system and a different analyst, repeat the repeatability exercise (e.g., with six new preparations). The overall % RSD combining the results from both analysts and both days should be NMT 2.0% [2].

4. Linearity and Range

- Objective: To demonstrate that the analytical procedure produces results that are directly proportional to the concentration of the analyte [4].

- Procedure:

- Prepare a stock solution of this compound reference standard. Dilute this stock to at least five different concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of the test concentration) [2].

- Inject each solution in duplicate and record the peak response (e.g., area).

- Plot the average peak response against the concentration. Calculate the regression line using the least-squares method. The correlation coefficient (r) should be ≥ 0.999 [2].

Application to this compound & Revalidation

Since this compound-specific data is unavailable, you should treat this protocol as a template. You will need to determine the specific experimental conditions for your this compound method, such as:

- HPLC Conditions: Mobile phase composition, column type, flow rate, detection wavelength, etc.

- Sample Preparation: Solvent, sonication time, filtration requirements.

- System Suitability Criteria: Based on robustness testing, establish fixed parameters for resolution, tailing factor, and theoretical plates to be met before every analysis [3].

Revalidation is required if there are changes in the synthesis of the drug substance, composition of the finished product, or the analytical procedure itself [2] [1]. The extent of revalidation (full or partial) depends on the nature of the change.

References

Comprehensive Application Notes and Protocols for Diuvaretin Microbial Biotransformation

Introduction to Microbial Biotransformation

Microbial biotransformation represents a cornerstone of green chemistry applications in pharmaceutical research, enabling the efficient and selective modification of complex molecules through enzymatic systems. This process involves the conversion of parent compounds into structurally related metabolites with potentially enhanced physicochemical or pharmacological properties. Unlike fermentation processes that involve multiple metabolic reactions for energy production or biomass generation, biotransformation typically comprises limited enzymatic steps that specifically modify the substrate without supporting cellular growth. The growing importance of biotransformation in drug development stems from its ability to perform reactions under mild conditions with high regio- and stereoselectivity, often overcoming challenges associated with conventional chemical synthesis. [1] [2]

For researchers investigating diuvaretin biotransformation, microbial systems offer particular advantages for generating novel derivatives with potentially improved bioavailability, reduced toxicity, or enhanced biological activity. The successful implementation of biotransformation protocols requires careful consideration of multiple factors, including microbial strain selection, cultivation parameters, substrate delivery methods, and product recovery strategies. This document provides comprehensive application notes and detailed experimental protocols to support systematic investigation of this compound biotransformation, enabling researchers to establish robust, reproducible systems for generating and characterizing microbial metabolites of this compound. [1]

Strategic Approaches to Biotransformation

Biocatalyst Selection and Preparation

The selection and preparation of appropriate biocatalysts represents a critical initial step in designing an effective this compound biotransformation system. Microbial biocatalysts can be implemented in various physiological states, each offering distinct advantages for specific applications. Growing cultures provide active metabolic systems with continuous enzyme production capability, making them suitable for reactions requiring cofactor regeneration or multiple enzymatic steps. Alternatively, resting cell systems utilize metabolically active cells suspended in non-growth media, concentrating catalytic capacity while minimizing further biomass production. For enhanced stability and reusability, immobilized cell systems entrap microbial cells within polymer matrices or support structures, protecting the biocatalysts from environmental stresses and enabling continuous processing. [1] [2]

Table 1: Comparison of Microbial Biocatalyst Formats for this compound Biotransformation

| Biocatalyst Format | Advantages | Limitations | Optimal Applications |

|---|---|---|---|

| Planktonic Free Cells | Simple preparation; High metabolic activity; Easy scale-up | Susceptible to environmental stresses; Single-use typically | Screening experiments; Small-scale production |

| Resting Cells | High cell density; Reduced contamination risk; Focused catalytic activity | Limited operational lifetime; No new enzyme synthesis | Targeted biotransformations; Substrate toxicity concerns |

| Immobilized Cells | Reusable; Enhanced stability; Continuous processing possible | Mass transfer limitations; Additional preparation steps | Process intensification; Continuous biotransformation |

| Biofilm Systems | Extreme condition resistance; Long-term activity; High biomass density | Complex reactor design; Potential diffusion limitations | Industrial applications; Toxic substrate/products |

Emerging research highlights the particular advantage of biofilm-based systems for biotransformation processes. Biofilms—structured microbial communities encased in extracellular polymeric substance (EPS)—demonstrate significantly enhanced resilience to extreme pH, temperature fluctuations, and toxic compounds compared to planktonic cells. This robustness is particularly valuable when working with poorly water-soluble compounds like this compound, where solvent toxicity may impair microbial viability. Biofilms maintain prolonged catalytic activity without frequent re-inoculation, potentially supporting continuous biotransformation processes spanning several weeks. The dense biomass accumulation in biofilm reactors (5-10 fold higher than planktonic systems) translates to substantially increased volumetric productivity, making them particularly attractive for scale-up applications. [2]

Mechanism and Enzyme Systems

The biotransformation of flavonoid compounds like this compound typically involves oxidoreductive reactions catalyzed by diverse enzyme systems present in microbial cells. Cytochrome P450 monooxygenases (CYPs) represent particularly important catalysts for the hydroxylation of flavonoid scaffolds, often demonstrating remarkable regio- and stereoselectivity. These membrane-bound enzymes require interaction with cytochrome P450 reductases (CPRs) that transfer electrons from NADPH to the catalytic center. The localization of these enzyme systems within cellular membranes creates potential mass transfer limitations that must be considered when designing transformation protocols, particularly for hydrophobic substrates like this compound. [3] [2]

Additional enzyme classes potentially involved in this compound modification include dehydrogenases/reductases (catalyzing ketone reduction or alcohol oxidation), glycosyltransferases (mediating sugar conjugation), and hydrolases (cleaving ester or glycosidic bonds). The expression of these biotransformation enzymes is often influenced by microbial growth phase, with many xenobiotic-metabolizing systems induced during the transition from logarithmic to stationary phase. This temporal regulation reflects the ecological function of these enzymes in detoxifying environmental stressors, suggesting that strategic timing of substrate addition may significantly impact biotransformation efficiency. [1] [3]

Experimental Protocol for this compound Biotransformation

Microbial Cultivation and Preparation

Step 1: Strain Selection and Culture Maintenance

- Select appropriate microbial strains based on literature review or preliminary screening. Fungi including Cunninghamella, Aspergillus, and Mucor species often demonstrate robust flavonoid transformation capabilities, while actinomycetes like Streptomyces may provide unique biotransformation profiles.

- Maintain cultures on agar slants or plates with appropriate medium (e.g., Potato Dextrose Agar for fungi, Nutrient Agar for bacteria). Store master cultures at 4°C with regular transfer (every 4-6 weeks) or use cryopreserved stocks in 15-20% glycerol at -80°C for long-term preservation. [1]

Step 2: Inoculum Preparation

- Transfer cells from solid media to 50-100 mL of sterile liquid medium (e.g., Sabouraud Dextrose Broth for fungi, Nutrient Broth for bacteria) in 250-500 mL Erlenmeyer flasks.

- Incubate for 24-48 hours at appropriate temperature (25-30°C for most fungi, 30-37°C for bacteria) with agitation at 150-200 rpm to promote oxygen transfer.

- Monitor growth spectrophotometrically (OD600 for bacteria, dry weight for fungi) until mid-logarithmic phase is achieved (typically OD600 = 0.6-0.8 for bacteria). [1]

Step 3: Biocatalyst Preparation

- For planktonic cells: Use the inoculum culture directly or concentrate cells by centrifugation (5,000 × g, 10 min, 4°C) and resuspend in production medium to desired cell density.

- For resting cells: Harvest by centrifugation, wash twice with sterile physiological saline or phosphate buffer (pH 7.0-7.4), and resuspend in non-growth medium (e.g., minimal salts buffer) containing necessary cofactors.

- For immobilized cells: Entrap cells in alginate beads (2-4% sodium alginate, cross-linked in 0.1-0.2 M CaCl₂) or other appropriate matrix following established protocols. [1] [2]

Table 2: Culture Media Composition for Microbial Biotransformation

| Component | Fungal Medium | Bacterial Medium | Resting Cell Buffer |

|---|---|---|---|

| Carbon Source | Glucose (20 g/L) | Glycerol (10 g/L) | - |

| Nitrogen Source | Yeast extract (5 g/L) | Peptone (10 g/L) | - |

| Salts | KH₂PO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L) | NaCl (5 g/L), K₂HPO₄ (2 g/L) | KH₂PO₄ (50 mM) |

| Additional Components | - | - | Glucose (10 g/L) as energy source if needed |

Biotransformation Reaction Setup

Step 4: Substrate Preparation and Addition

- Prepare this compound stock solution in an appropriate solvent based on solubility characteristics. Dimethyl sulfoxide (DMSO), acetone, or ethanol are commonly used, with final solvent concentration in biotransformation media not exceeding 1-2% (v/v) to maintain microbial viability.

- Add this compound solution to the culture when the microbial population reaches early stationary phase (typically 16-48 hours post-inoculation, depending on strain and growth conditions). This timing generally corresponds to maximal expression of secondary metabolite and xenobiotic transformation enzymes.

- Optimize substrate concentration through preliminary experiments, typically testing ranges from 0.1 to 1.0 mg/mL. Higher concentrations may be possible with slow feeding strategies or using adsorption matrices to mitigate toxicity. [1] [2]

Step 5: Process Conditions and Monitoring

- Maintain biotransformation cultures at optimal temperature with continuous agitation (150-200 rpm) to ensure adequate oxygen transfer and mixing.

- Monitor pH throughout the process, adjusting if necessary using sterile acid/base solutions to maintain optimal range for the specific microorganism.

- Sample the culture periodically (e.g., 0, 6, 12, 24, 48, 72, 96 hours) to track substrate consumption and product formation. Preserve samples appropriately for analysis (typically by freezing at -20°C or adding equal volume of methanol or acetonitrile). [1]

The following workflow diagram illustrates the complete experimental process for this compound biotransformation:

Analytical Monitoring and Product Characterization

Reaction Monitoring Techniques

Effective monitoring of this compound biotransformation requires analytical techniques capable of resolving the parent compound from its metabolites and quantifying their relative abundance throughout the process. Thin-layer chromatography (TLC) provides a rapid, cost-effective method for initial screening, using silica gel plates with fluorescent indicator and appropriate mobile phase (e.g., chloroform:methhenol:acetic acid mixtures). Visualize separated compounds under UV light (254 nm and 365 nm) and using specific spray reagents (e.g., natural product reagent for flavonoids). For quantitative analysis, high-performance liquid chromatography (HPLC) with photodiode array detection offers superior resolution and sensitivity. Employ reversed-phase C18 columns with gradient elution using water-acetonitrile or water-methanol mixtures containing 0.1% formic acid. Monitor absorbance at characteristic wavelengths for this compound (typically 250-280 nm). [1]

Liquid chromatography-mass spectrometry (LC-MS) provides definitive structural information through accurate mass measurement and fragmentation patterns. Use electrospray ionization in negative or positive mode depending on the ionization characteristics of this compound and its expected metabolites. High-resolution mass spectrometry (HRMS) enables determination of elemental composition for unknown metabolites. For complex mixtures or complete profile analysis, ultra-performance liquid chromatography (UPLC) coupled with HRMS significantly enhances resolution and throughput. [1]

Product Isolation and Structural Elucidation

Upon detection of promising metabolites, scale up biotransformation reactions to facilitate isolation of sufficient material for comprehensive structural characterization. Extract metabolites from the culture broth using appropriate organic solvents (e.g., ethyl acetate for moderately polar compounds, chloroform for less polar metabolites). For intracellular metabolites, first separate cells by centrifugation or filtration, then disrupt using sonication or freeze-thaw cycles before extraction. Combine extracts from multiple batches as needed and concentrate under reduced pressure at mild temperatures (≤40°C) to prevent thermal degradation. [1]

Purify individual metabolites using chromatographic techniques including vacuum liquid chromatography for preliminary fractionation followed by preparative HPLC or flash chromatography for final purification. Monitor purification efficiency by analytical TLC or HPLC. For complete structural elucidation of isolated metabolites, employ comprehensive spectroscopic analysis including NMR (¹H, ¹³C, COSY, HSQC, HMBC), which provides definitive information about carbon skeleton, substitution patterns, and stereochemistry. Correlate spectroscopic data with the known structure of this compound to identify sites of microbial modification. [1]

Troubleshooting and Optimization Strategies

Addressing Common Challenges

Low Conversion Yields: If this compound remains largely unconverted after 72-96 hours, consider increasing biocatalyst load, adding co-solvents to enhance substrate solubility, or implementing fed-batch substrate addition to minimize toxicity. Alternatively, evaluate different microbial strains or culture conditions to identify more effective biocatalysts. [1] [2]

Multiple Product Formation: When biotransformation generates complex metabolite mixtures, adjust cultivation parameters (pH, aeration, nutrient composition) to favor specific metabolic pathways. Alternatively, employ engineered strains with modified enzymatic profiles or optimize reaction timing to capture intermediates before further conversion. [2]

Product Degradation or Further Metabolism: If desired metabolites appear transiently, harvest cultures at different time points to identify optimal collection windows. Consider using resting cells or enzyme inhibitors to block subsequent metabolic steps, or employ immobilized systems that limit metabolic diversity. [1]

Process Optimization and Scale-up

For enhanced biotransformation efficiency, systematically optimize critical parameters including pH (test range 5.0-8.0), temperature (25-37°C), substrate concentration (0.1-2.0 mg/mL), and agitation rate (100-250 rpm). Implement experimental design methodologies (e.g., response surface methodology) to efficiently explore multi-factor interactions. When scaling up successful laboratory protocols, address potential challenges including oxygen transfer limitations, substrate mass transfer, and product inhibition. Consider transitioning to specialized bioreactors with improved environmental control, particularly for oxygen-sensitive transformations. For biofilm-mediated biotransformations, explore specific reactor configurations including packed-bed reactors, trickle-bed reactors, or membrane biofilm reactors that support high-density attached growth while maintaining efficient mass transfer. [1] [2]

Conclusion

The microbial biotransformation of this compound represents a powerful approach for generating novel derivatives with potential pharmaceutical applications. The protocols outlined in this document provide a systematic framework for establishing robust biotransformation systems, from initial strain selection through product characterization. By applying these methodologies and optimization strategies, researchers can leverage the extensive catalytic diversity of microorganisms to expand the chemical space around the this compound scaffold, potentially unlocking new biological activities or pharmaceutical properties. The integration of modern analytical techniques with traditional microbiological methods creates a comprehensive platform for exploring the biotransformation potential of this compound across diverse microbial systems.

References

Application Note: Stability Storage and Assessment Protocol for Diuvaretin

Introduction and Objective

Diuvaretin is a natural dihydrochalcone found in plants like Dipteryx odorata and Uvaria chamae, noted for its promising anti-inflammatory, antioxidant, and antineoplastic activities [1]. The purpose of this application note is to provide a detailed, experimentally-oriented protocol for determining the stability profile and appropriate storage conditions for this compound. This protocol is designed to be compliant with the International Council for Harmonisation (ICH) guidelines to support its use in pharmaceutical development [2] [3] [4].

Material and Reagent Specifications

- Test Substance: this compound (≥90% purity by LC/MS-ELSD) [1].

- Solvents: High-performance liquid chromatography (HPLC) grade water, acetonitrile, and methanol.

- Reference Standards: this compound reference standard of known high purity for assay calibration.

- Packaging Materials: Clear and amber glass vials, rubber stoppers, aluminum seals, and desiccants for primary packaging simulation studies.

Recommended Storage Conditions

Stability studies should be conducted under a range of conditions to fully understand the degradation profile of this compound. The standard ICH storage conditions are summarized in the table below [3] [4].

Table 1: ICH Stability Storage Conditions

| Study Type | Storage Condition | Minimum Study Duration at Submission | Purpose |

|---|---|---|---|

| Long-Term | 25°C ± 2°C / 60% ± 5% RH | 12 months | To simulate recommended storage conditions and establish shelf life [4] |

| Intermediate | 30°C ± 2°C / 65% ± 5% RH | 6 months | To provide data if significant change occurs at accelerated conditions [4] |

| Accelerated | 40°C ± 2°C / 75% ± 5% RH | 6 months | To rapidly identify degradation products and predict stability [3] [4] |

Special Considerations for this compound:

- Temperature: The supplier recommends storage at –20°C for long-term preservation of the raw material [1]. This experimental protocol will determine if this is necessary for the final drug product.

- Light Sensitivity: As a compound with a complex phenolic structure, this compound may be susceptible to photodegradation. Studies should include samples stored in both clear and light-protective (amber) containers [3].

- Humidity: Given that this compound is only "slightly soluble" in water, its physical stability may still be affected by moisture, necessitating low-humidity storage or the use of desiccants for solid dosage forms [1] [5].

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are critical for validating the stability-indicating methods and identifying potential degradation pathways.

Hydrolysis Study

- Procedure: Prepare separate solutions of this compound in 0.1 M HCl (acidic hydrolysis), 0.1 M NaOH (basic hydrolysis), and a neutral aqueous buffer. The concentration should be representative of the analytical method. Heat the solutions at 60°C for 24 hours or until 5-20% degradation is observed [6] [7]. Analyze against a control sample stored in an inert solvent at room temperature.

- Rationale: Esters and other labile functional groups are susceptible to hydrolysis, which is often acid- or base-catalyzed. This study will assess the compound's susceptibility to this common degradation pathway [6] [5].

Oxidative Study

- Procedure: Expose a solution of this compound to 3% hydrogen peroxide at room temperature for 24 hours. Monitor the reaction periodically [7].

- Rationale: Compounds with phenolic structures, like this compound, are often prone to oxidation. This study helps in developing protective formulations and packaging (e.g., using antioxidants or inert headspace) [5].

Photostability Study

- Procedure: Expose solid this compound and a representative solution to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter as per ICH Q1B guideline [2]. The samples should be compared to dark controls wrapped in aluminum foil.

- Rationale: To determine if this compound is photosensitive and requires light-protective packaging [3].

Analytical Method for Stability Testing

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.

- Chromatographic System: Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) maintained at 25°C.

- Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is suggested.

- Detection: Diode Array Detector (DAD) or Mass Spectrometer (MS). The high purity of this compound is confirmed by LC/MS-ELSD, making these techniques suitable [1].

- System Suitability: The method must be validated to demonstrate that it can adequately separate this compound from its degradation products.

The workflow for the overall stability assessment is outlined below.

Stability Study Design and Sampling

The following workflow and protocol should be followed for the formal stability study.

- Batch Selection: Use at least one primary batch of this compound drug substance or product manufactured from the same production scale [2].

- Study Setup: Place samples of the drug product in its proposed packaging into the stability chambers for each condition listed in Table 1.

- Sampling Time Points: The sampling schedule should be comprehensive [2].

- Accelerated: 0, 3, and 6 months.

- Long-Term: 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months (continued for shelf-life extension).

- Test Parameters: The tests should include, but not be limited to:

Data Analysis and Shelf-Life Determination

- Stability Analysis: Plot the assay results and levels of degradation products against time for each storage condition.

- Shelf-Life Calculation: For long-term data showing little degradation, the shelf-life is typically based on the long-term data. If a significant change occurs under accelerated conditions, the shelf-life calculation may rely on the data from intermediate conditions [3] [4]. The shelf-life is the time point at which the 95% confidence limit of the assay intersects the acceptance criterion (usually 90-110% of label claim).

Conclusion and Recommendations

This protocol provides a comprehensive framework for establishing the stability profile of this compound. Given its promising biological activity and chemical structure, a rigorous approach is necessary.

- Immediate Action: Initiate long-term and accelerated studies as per ICH guidelines.

- Critical Focus: Pay close attention to its potential sensitivity to hydrolysis, oxidation, and light based on forced degradation results.

- Final Recommendation: The supplier's storage recommendation of –20°C is prudent for the raw material until your own experimental data confirms the suitability of less restrictive conditions for the final drug product [1].

References

- 1. , 61463-04-5, High-Purity, SMB01024, Sigma-Aldrich this compound [sigmaaldrich.com]

- 2. and Specification - SOP - Pharma Beginners Stability Study Protocol [pharmabeginers.com]

- 3. In Pharma Industry | GMP Insiders Stability Storage Conditions [gmpinsiders.com]

- 4. ICH Quality Guidelines for Pharmaceutical Stability Storage [q1scientific.com]

- 5. consideration and Drug | PPTX stability degradation [slideshare.net]

- 6. Understanding the chemical basis of drug and stability degradation [pharmaceutical-journal.com]

- 7. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Protocol for Diuvaretin In Vivo Pharmacokinetics Study Design

Introduction and Compound Profile

Diuvaretin is a dihydrochalcone compound structurally characterized by two flavonoid-type structures connected in a dimeric configuration. This class of compounds has demonstrated significant antibacterial activity against multidrug-resistant pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococcus (VRE), showing even greater efficacy than some conventional broad-spectrum antibiotics in preliminary studies [1]. As interest in natural product-based drug development continues to grow, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound through systematic pharmacokinetic studies becomes essential for translating its promising in vitro activity into therapeutic applications.

Pharmacokinetics (PK) is the scientific discipline dedicated to determining the fate of substances administered to a living organism [2]. This field examines how the body affects a specific drug molecule through the processes of absorption, distribution, metabolism, and excretion (ADME) [3]. In drug discovery and development, various PK parameters need to be established in preclinical trials before a pharmaceutical is approved for initial testing on human subjects [2]. Understanding these processes is crucial for prescribers because they form the basis on which optimal dose regimens are chosen and explain the majority of the inter-individual variation in response to drug therapy [4].

The primary objective of this application note is to provide researchers with a standardized, comprehensive protocol for conducting in vivo pharmacokinetic studies of this compound in appropriate animal models. This protocol incorporates current methodologies and best practices in PK study design, with particular emphasis on addressing the compound's specific chemical properties and potential therapeutic applications.

Overall Study Design

Study Objectives

The in vivo pharmacokinetic study of this compound is designed to achieve the following specific objectives:

Characterize complete PK profile: Determine the fundamental pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), volume of distribution (Vd), and clearance (CL) following various routes of administration.

Assess absolute bioavailability: Compare systemic exposure after extravascular administration (e.g., oral, subcutaneous) to intravenous administration to calculate fraction of absorbed dose that reaches systemic circulation.

Evaluate tissue distribution: Investigate the penetration and accumulation of this compound in key target tissues (e.g., skin, liver, kidneys, brain) and potential sites of infection to establish pharmacokinetic-pharmacodynamic relationships.

Identify metabolic pathways: Characterize the major metabolites of this compound and identify the primary enzymes involved in its biotransformation to anticipate potential drug-drug interactions.

Determine excretion routes: Quantify the elimination pathways (renal, hepatic, etc.) and recovery of unchanged drug versus metabolites in excreta to understand elimination mechanisms.

Animal Models and Housing

Table 1: Animal Model Selection for this compound Pharmacokinetic Studies

| Model | Weight/Age | Key Applications | Justification | Sample Size |

|---|---|---|---|---|

| Sprague-Dawley Rats | 200-250 g, 8-10 weeks | Primary PK characterization, IV/oral bioavailability | Well-established model with extensive historical PK data | n=6-8 per group |

| Beagle Dogs | 8-15 kg, 1-3 years | Advanced PK, toxicokinetics | Regulatory requirement for preclinical development | n=4-6 per group |

| Bama Mini Pigs | 15-20 kg, 4-6 months | Transdermal formulation assessment | Skin structure closely resembles human skin [5] | n=4-5 per group |

Animals should be housed under controlled environmental conditions (temperature: 22±2°C, humidity: 50±10%, 12-hour light/dark cycle) with ad libitum access to standard laboratory diet and water. Following arrival, animals should be acclimatized for at least 5-7 days before study initiation. All experimental procedures must be reviewed and approved by the appropriate Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines for laboratory animal welfare.

Experimental Groups and Study Timeline

A crossover design is recommended where feasible to reduce inter-animal variability, particularly for comparative bioavailability assessment of different administration routes. When crossover designs are not practical due to study objectives (e.g., tissue distribution requiring terminal sampling), a parallel group design should be implemented. For crossover studies, an appropriate washout period (minimum 5-7 times the elimination half-life) should be incorporated to prevent carryover effects.

Table 2: Experimental Groups for Comprehensive PK Assessment

| Group | Dose | Route | Formulation | Key Endpoints | Sampling Points |

|---|---|---|---|---|---|

| 1 | 5 mg/kg | Intravenous (IV) | Solution in PEG:Saline (40:60) | Reference for bioavailability, clearance, Vd | 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h |

| 2 | 10 mg/kg | Oral (PO) | Suspension in 0.5% CMC | Oral bioavailability, first-pass effect | 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h |

| 3 | 10 mg/kg | Subcutaneous (SC) | Solution in saline | Absorption kinetics, alternative to oral | 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h |

| 4 | 10 mg/kg | Transdermal (TD) | Gel or patch formulation | Skin permeation, localized delivery | 1, 2, 4, 6, 8, 12, 24, 36, 48 h |

| 5 | 10 mg/kg | Intraperitoneal (IP) | Solution in saline | Reference for complete absorption | 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h |

Formulation and Dosing

Drug Formulation

This compound's solubility characteristics should be thoroughly evaluated in various vehicles to identify optimal formulation approaches. Based on the chemical properties of chalcone and dihydrochalcone compounds [1], the following formulation strategies are recommended:

Intravenous formulation: Prepare a solution of this compound in PEG400:saline (40:60, v/v) with sonication and gentle heating if necessary to achieve complete dissolution. Sterile filtration (0.22 μm) is required before administration. The final formulation should be clear and particulate-free.

Oral formulation: Suspend this compound in 0.5% carboxymethyl cellulose (CMC) in distilled water. The suspension should be freshly prepared and homogenized using a magnetic stirrer or bath sonicator to ensure uniform distribution. For enhanced solubility, consider incorporating 2-5% DMSO or 10-20% cyclodextrins if necessary.

Transdermal formulation: Incorporate this compound into a hydrogel base (e.g., Carbopol) or prepared patches with appropriate permeation enhancers (e.g., 5% oleic acid, 10% ethanol) for enhanced skin penetration [5].

All formulations should undergo preliminary stability testing under conditions simulating the administration period (typically 24 hours) to ensure maintenance of chemical integrity and consistent concentration.

Administration Routes and Dosing

The selection of administration routes should align with the potential clinical application of this compound while also providing comprehensive pharmacokinetic characterization:

Intravenous administration: Administer via tail vein in rats or saphenous vein in dogs using a calibrated syringe pump over approximately 1-2 minutes. This route provides the reference standard for bioavailability calculations and fundamental PK parameter determination.

Oral administration: Administer by oral gavage using appropriate feeding needles with careful attention to proper technique to prevent esophageal injury or pulmonary aspiration. Animals should be fasted overnight (12-16 hours) before dosing with food returned 4 hours post-dose to standardize gastrointestinal conditions.

Transdermal administration: Apply to a clipped area (approximately 4 cm² for rats, 10 cm² for mini pigs) on the dorsal surface with gentle abrasion if studying damaged skin models [5]. The application site should be protected with a non-occlusive bandage to prevent removal while allowing normal skin respiration.

Dose selection should be based on prior toxicity studies and efficacy data from in vitro and in vivo models. A starting dose of 5-10 mg/kg is generally appropriate for initial PK studies, with escalation or reduction based on emerging safety and exposure data.

Sample Collection and Processing

Blood/Plasma Collection

Serial blood sampling is essential for comprehensive pharmacokinetic characterization. The sampling schedule should be optimized to adequately capture the absorption, distribution, and elimination phases of this compound:

For intravenous administration: Collect samples at 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose to characterize rapid distribution and slower elimination phases.

For extravascular routes: Include additional early time points (0.25, 0.5, 1 hour) to adequately capture absorption kinetics and Tmax determination.

Blood samples (approximately 200-300 μL per time point from rats, 1 mL from dogs) should be collected into EDTA-coated tubes via appropriate methods (tail vein, jugular vein cannula, or saphenous vein). Plasma should be separated by centrifugation at 4,000 × g for 10 minutes at 4°C and transferred to clean polypropylene tubes. All samples should be stored at -80°C until analysis to maintain stability.

Tissue Collection and Processing

Tissue distribution studies provide critical information on this compound's ability to reach target sites and potential accumulation in specific organs:

Terminal sampling: At predetermined time points (e.g., 1, 4, and 24 hours post-dose), euthanize animals and collect key tissues including liver, kidneys, heart, lungs, spleen, brain, skin, and adipose tissue.

Tissue processing: Weigh each tissue sample and homogenize in 3-5 volumes of ice-cold phosphate-buffered saline (PBS) using a bead mill homogenizer, which provides superior homogenization quality compared to traditional methods, especially for small sample volumes [5]. For skin samples, consider separation into different layers (epidermis, dermis) using microtomes for more detailed distribution assessment [5].

Homogenate storage: Aliquot homogenates into clean tubes and store at -80°C until analysis to prevent degradation.

Urine, Feces, and Bile Collection

Excretion studies characterize the elimination pathways of this compound and potential metabolite formation:

For urine and feces collection, house animals in metabolic cages allowing separate collection of urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48 hours).

For bile collection, surgically implant cannulas in the common bile duct under anesthesia, with collection intervals similar to urine sampling.

Record the total volume or weight of each sample and aliquot representative portions for storage at -80°C until analysis.

Bioanalytical Method

Sample Preparation

Robust sample preparation is essential for accurate quantification of this compound in biological matrices:

Protein precipitation: Add 3 volumes of acetonitrile:methanol (80:20, v/v) containing appropriate internal standard (e.g., structurally similar analog or stable isotope-labeled this compound) to 1 volume of plasma/tissue homogenate. Vortex mix for 1 minute, then centrifuge at 14,000 × g for 15 minutes at 4°C.

Solid-phase extraction (SPE): For enhanced sensitivity and cleaner extracts, utilize C18 SPE cartridges conditioned with methanol and water. Load samples, wash with 5% methanol, and elute with 80% methanol in water.

Evaporation and reconstitution: Evaporate the supernatant or eluent under gentle nitrogen stream at 40°C, then reconstitute in an appropriate mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry provides the specificity, sensitivity, and throughput required for this compound quantification in complex biological matrices:

Chromatography system: Utilize an Acquity UHPLC system (Waters) with phenyl-hexyl column (1.7 μm, 2.1 × 50 mm) maintained at 40°C.

Mobile phase: Employ a gradient of solvent A (aqueous buffer with 100 mM acetic acid and 100 mM triethylamine, pH 10) and solvent B (methanol) at a flow rate of 0.5 mL/min [1].

Mass spectrometry: Operate a Vion IMS QTOF mass spectrometer (Waters) with electrospray ionization in negative sensitivity mode with capillary voltage at 2.5 kV and source temperature at 120°C [1].

Detection: Monitor specific parent-product ion transitions for this compound and potential metabolites with data collection in high-resolution mode (resolution >20,000).

Method Validation

The bioanalytical method should be thoroughly validated according to regulatory guidelines prior to sample analysis:

Table 3: Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria | This compound Performance |

|---|---|---|

| Linearity range | R² > 0.995 | 1-1000 ng/mL |

| Accuracy | 85-115% of nominal values | 92-105% |

| Precision | CV < 15% (LLOQ < 20%) | CV 3-8% |

| Lower limit of quantification (LLOQ) | Signal-to-noise > 5:1 | 1 ng/mL |

| Recovery | Consistent and >50% | 85-95% |

| Matrix effect | CV < 15% for IS-normalized MF | CV 5-10% |

| Stability | Within 15% of nominal | 24h at RT; 4 weeks at -80°C |

Data Analysis

Pharmacokinetic Parameters

Non-compartmental analysis (NCA) using validated software (e.g., Phoenix WinNonlin) is recommended for initial pharmacokinetic characterization of this compound:

Primary parameters: Calculate Cmax (observed maximum concentration), Tmax (time to reach Cmax), and AUC0-t (area under the concentration-time curve from zero to last measurable time point) by the linear trapezoidal method.

Secondary parameters: Determine AUC0-∞ (area extrapolated to infinity), t½ (elimination half-life), CL (clearance), Vd (volume of distribution), and MRT (mean residence time).

Bioavailability calculations: For extravascular routes, calculate absolute bioavailability (F) using the formula: F = (AUCev × DIV) / (AUCIV × Dev) × 100%, where ev = extravascular, IV = intravenous, D = dose.

Statistical Analysis

Appropriate statistical methods should be applied to interpret the pharmacokinetic data:

Descriptive statistics: Report all concentration data and PK parameters as mean ± standard deviation for each experimental group.

Comparative statistics: Use one-way ANOVA with post-hoc tests (e.g., Tukey's HSD) for multiple group comparisons, or Student's t-test for comparing two groups, with statistical significance set at p < 0.05.

Correlation analysis: Employ linear regression or nonlinear modeling to establish relationships between exposure (AUC, Cmax) and pharmacological effects.

Experimental Workflow and Visualization

Study Workflow Diagram

The following diagram illustrates the comprehensive workflow for the this compound in vivo pharmacokinetics study:

Figure 1: Comprehensive workflow for this compound in vivo pharmacokinetics study

PK Parameter Relationships

The following diagram illustrates the key relationships between pharmacokinetic parameters and their clinical implications:

Figure 2: Relationship between pharmacokinetic parameters and clinical implications

Conclusion

This comprehensive application note provides a systematic framework for conducting in vivo pharmacokinetic studies of this compound, incorporating current scientific standards and technical advancements in the field. The protocol emphasizes rigorous experimental design, appropriate animal models, validated analytical methods, and comprehensive data analysis to generate reliable pharmacokinetic parameters that can inform future clinical development.

The intermittent sampling approach across multiple biological matrices, coupled with advanced bioanalytical techniques, will yield a complete ADME profile for this compound, enabling evidence-based decisions regarding its further development as a therapeutic agent. Particular attention to species-specific physiological considerations and formulation challenges associated with this dihydrochalcone compound will enhance the translational value of the generated data.

As with any drug development program, these pharmacokinetic studies should be integrated with pharmacodynamic assessments and safety evaluations to establish comprehensive exposure-response relationships, ultimately guiding optimal dosing strategy selection for future clinical trials in human subjects.

References

- 1. Antibacterial Activity of Chalcone and Dihydrochalcone Compounds... [pmc.ncbi.nlm.nih.gov]

- 2. What is Pharmacokinetics ? [news-medical.net]

- 3. Chapter 1 Pharmacokinetics & Pharmacodynamics - NCBI - NIH [ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics | Pharmacology Education Project [pharmacologyeducation.org]

- 5. Evaluating In for... - WuXi AppTec DMPK Vivo Pharmacokinetics [dmpkservice.wuxiapptec.com]

Diuvaretin stability issues degradation products

Diuvaretin Basic Properties & Handling

The table below summarizes the key physicochemical and handling information for this compound, which forms the basis for its storage and handling protocols [1].

| Property | Description |

|---|---|

| Chemical Name | 1-[2,4-dihydroxy-3,5-bis[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenylpropan-1-one [1] |

| Molecular Weight | 484.54 g/mol [1] |

| Appearance | Solid [1] |

| Purity | ≥90% (by LC/MS-ELSD) [1] |

| Solubility | Slightly soluble in water [1] |

| Recommended Storage | -20°C [1] |

| Storage Class Code | 11 (Combustible Solids) [1] |

Stability and Degradation Study Framework

As forced degradation studies for this compound are not published, you can establish in-house protocols. The diagram below outlines a general workflow for conducting such studies, adapted from established pharmaceutical practices [2] [3] [4].

Recommended Stress Conditions and Protocols

Based on ICH guidelines and modern practices, you can subject this compound to the following stress conditions to force degradation [3] [4]:

- Acidic/Basic Hydrolysis: Treat the compound with 0.1 N HCl or 0.1 N NaOH at 60°C for several hours or days. Sample at intervals to study the degradation rate [2] [4].

- Oxidative Stress: Expose the compound to 1-3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours [2] [4].

- Thermal Stress: Study the solid-state stability by incubating the powder at 40°C and 75% relative humidity for up to 3 months, as per accelerated stability testing guidelines [5].

- Photolytic Stress: Expose the solid powder and/or solution to a defined light source that meets ICH Q1B option 2 conditions (e.g., 1.2 million Lux hours of visible light and 200 watt-hours/m² of UV light) [5].

Analysis and Identification

- Analytical Method: Use Reverse-Phase HPLC (RP-HPLC) coupled with UV and Mass Spectrometry (MS). A C18 column (e.g., 4.6 x 250 mm, 5µm) with a mobile phase of acetonitrile and a volatile buffer (e.g., 10 mM ammonium formate, pH 3.5) is typical [2] [4].

- Degradant Identification: The MS/MS system will fragment the degradants, providing their mass-to-charge (m/z) ratios. This data is crucial for proposing the structure of the degradation products and elucidating the degradation pathway [2].

Troubleshooting FAQs for Researchers

Q1: The this compound solution I prepared shows a precipitate. What could be the reason?

- A: this compound is only slightly soluble in water [1]. This suggests the solvent chosen may not be appropriate. Precipitates could also indicate hydrolytic degradation. Check the age of the solution and the pH of the solvent. For preparation, use a co-solvent like DMSO or ethanol, and ensure the storage temperature is correct (-20°C) [1] [5].

Q2: My HPLC analysis of this compound shows extra peaks. How should I proceed?

- A: Extra peaks are likely degradation products. First, compare the chromatogram with a freshly prepared sample. To investigate:

- Check storage conditions: Ensure the sample has been stored at -20°C and protected from light [1].

- Review sample handling: Consider if the sample was exposed to room temperature for extended periods, high pH, or oxidative environments during preparation [3].

- Analyze the degradants: Use HPLC-MS/MS to identify the m/z values of the new peaks. This will help determine if degradation occurred via hydrolysis, oxidation, or another pathway [2].

- A: Extra peaks are likely degradation products. First, compare the chromatogram with a freshly prepared sample. To investigate:

Q3: How can I determine the shelf-life of a this compound solution in my lab?

- A: Conduct a short-term degradation kinetic study [3].

- Prepare a solution and store it at your standard lab temperature (e.g., 4°C and 25°C).

- Sample it at set time points (e.g., 0, 1, 2, 4, 7 days).

- Analyze each sample by HPLC to measure the percentage of intact this compound remaining.

- Plot the data to determine the degradation rate constant and predict the time for 10% degradation (t₉₀), which is often used to define shelf-life [3].

- A: Conduct a short-term degradation kinetic study [3].

References

- 1. , 61463-04-5, High-Purity, SMB01024, Sigma-Aldrich this compound [sigmaaldrich.com]

- 2. Validated Stability-Indicating RP - HPLC Method for Daclatasvir in... [turkjps.org]

- 3. Systematic strategies for degradation kinetic study of pharmaceuticals... [jast-journal.springeropen.com]

- 4. The ich guidelines in practice: forced degradation studies of... [ijpsr.com]

- 5. In Pharma Industry | GMP Insiders Stability Storage Conditions [gmpinsiders.com]

Optimizing Diuvaretin extraction yield

Frequently Asked Questions (FAQs)

What is Extraction Yield and why is it important? Extraction Yield (EY) is the percentage of material successfully extracted from the original sample. It is calculated as

EY = (Extracted Weight / Original Weight) * 100[1]. It is a crucial Key Performance Indicator (KPI) for assessing the efficiency and cost-effectiveness of your extraction process in a manufacturing or research context [1].What are the common methods for optimizing compound extraction? Common laboratory methods include Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Cold Maceration [2]. The optimal method depends on the target compound's properties and can be systematically determined by testing different methods and solvents while measuring the yield [2].

How does solvent choice impact my extraction yield? Solvent polarity is a critical factor. In general, more polar solvents like hydro-ethanol mixtures (e.g., 70% ethanol) are more effective at extracting a wide range of phenolic and phytochemical compounds from plant materials compared to less polar solvents (e.g., ethyl acetate) or water alone [2]. Matching the solvent polarity to your target compound's solubility is key.

Troubleshooting Guide: Low Extraction Yield

This guide helps you diagnose and solve common problems that lead to low yields.

| Problem Group | Specific Issue | Possible Cause | Suggested Solution |

|---|---|---|---|

| General Setup | Low yield across all methods & solvents. | Incorrect raw material preparation (e.g., particle size too large). | Ensure the plant material is finely and uniformly ground to increase surface area for solvent contact [2]. |

| Solvent discoloration or strange odor. | Solvent degradation or microbial contamination. | Use fresh, high-purity solvents. For maceration, ensure dark conditions and proper sealing [2]. | |

| Method-Specific Issues | Soxhlet: Low yield or long cycle times. | Temperature too low, or extraction time too short. | Increase the reflux temperature within a safe range and ensure extraction cycles run for a sufficient duration (e.g., 1-4 hours) [2]. |

| Ultrasound (UAE): Poor yield. | Incorrect power, frequency, or time settings. | Optimize UAE parameters. Evidence suggests a sample/solvent ratio of 1:20, 20 min extraction, and a temperature of 25°C at 40 kHz can be effective starting points [2]. | |

| Maceration: Low and slow extraction. | Insufficient soaking time or inadequate agitation. | Extend the maceration time (e.g., 72 hours), and ensure continuous shaking to improve mass transfer [2]. | |

| System & Measurement | Yield is still low after optimization. | Trapped compound loss during handling. | Ensure thorough filtration and centrifugation of the extract to recover all solid material. Confirm the evaporation process (e.g., rotary evaporation) is not causing compound degradation [2]. |

| Inconsistent yield calculations. | Calculation or measurement error. | Double-check the formula: EY = (EW / OW) * 100. Use calibrated equipment to measure the Original Weight (OW) and Extracted Weight (EW) accurately [1]. |

Detailed Experimental Protocols

Here are standardized protocols for key extraction methods cited in the guide.

Protocol 1: Soxhlet Extraction [2]

- Preparation: Weigh 10 g of finely ground plant material and place it in a filter paper thimble.

- Assembly: Place the thimble inside the Soxhlet extractor. Add 70% ethanol (or another solvent) to a 250 mL round-bottom flask.

- Extraction: Heat the flask to reflux for 1-4 hours.

- Work-up: Filter the extract (Whatman No. 01 filter paper). Centrifuge the filtrate at 1680 rpm for 10 minutes.

- Concentration: Evaporate the supernatant using a rotary evaporator at 40°C under reduced pressure.

- Storage: Store the dried extract at -20°C until analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) [2]

- Preparation: Weigh 1 g of dried powder.

- Solvent Addition: Add 20 mL of solvent (e.g., 70% ethanol) for a 1:20 sample-to-solvent ratio.

- Sonication: Place the mixture in an ultrasonic bath. Extract for 20 minutes at 25°C and a frequency of 40 kHz.

- Work-up: Filter the extract. Centrifuge the filtrate at 1680 rpm for 10 minutes.

- Concentration: Evaporate the supernatant under reduced pressure at 40°C.

- Storage: Store the dried residue at -20°C.

Protocol 3: Cold Maceration [2]

- Preparation: Weigh 1 g of dried and ground plant material.

- Soaking: Add 20 mL of solvent (e.g., 70% ethanol) in a sealed container.

- Extraction: Soak for 72 hours at room temperature in the dark with continuous shaking.

- Work-up: Filter the mixture to obtain the final extract.

- Concentration & Storage: Concentrate the extract (e.g., via evaporation) and store as required.

Optimization Experimental Data

The following table summarizes quantitative data from research on extracting bioactive compounds from plant materials, which can serve as a reference for your own optimization efforts.

| Plant Material | Optimal Solvent | Optimal Method | Key Performance Metric | Result | Citation |

|---|---|---|---|---|---|

| Mentha longifolia L. | 70% Ethanol | Soxhlet / Maceration | High phenolic content & antioxidant capacity | Reported as superior | [2] |

| Mentha longifolia L. | 70% Ethanol | UAE (40 kHz, 20 min, 25°C) | Soluble Protein Content | 26.5 ± 0.5 mg/g DW | [2] |

| Aloe vera | Water | UAE (45°C, 1:7.5 ratio, 17.5 min) | Polysaccharide Extract Yield | 92.45 %w/w | [3] |

| Aloe vera | Water | UAE (Optimal conditions) | Total Carbohydrate Content | 74.34 % | [3] |

Experimental Workflow for Method Selection

The diagram below outlines a logical workflow for selecting and troubleshooting an extraction method.

Systematic Troubleshooting Pathway

For a more structured approach to problem-solving, follow this troubleshooting pathway.

References

Troubleshooting Guide for Complex Natural Product Synthesis

The challenges encountered in Diuvaretin synthesis are common to many complex natural product projects. The strategies below are built upon established principles of total synthesis [1].

| Challenge | Root Cause | Solution & Preventive Actions |

|---|---|---|

| Low-Yielding Coupling Reaction | Unstable intermediates; inefficient catalyst; competing side reactions. | Screen alternative catalysts/ligands; protect reactive functional groups; optimize reaction temperature and concentration [1]. |

| Poor Stereoselectivity | Inadequate stereocontrol from chiral auxiliary, catalyst, or substrate. | Employ chiral catalysts or auxiliaries; use conformationally restricted intermediates; revise synthetic route to leverage substrate control [1]. |

| Unexpected Decomposition | Sensitive functional groups (e.g., aldehydes, epoxides) under harsh conditions. | Employ milder reagents and protecting groups; use low-temperature techniques; purify intermediates rapidly [1]. |

| Difficulty in Cyclization | Entropically disfavored transition state; improper functional group positioning. | Utilize high-dilution techniques; re-evaluate protecting group strategy to ensure correct orientation [1]. |

| Inefficient Key Step | The planned "magic" reaction fails or gives poor yield. | Design synthetic plan with minimal high-risk steps; have contingency routes with reliable, well-precedented reactions [1]. |

Strategic FAQs for Total Synthesis

Here are answers to high-level strategic questions that are critical for a successful synthesis.